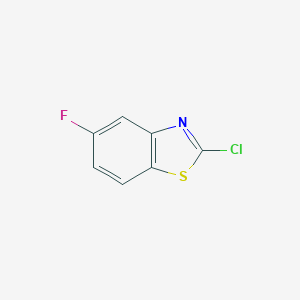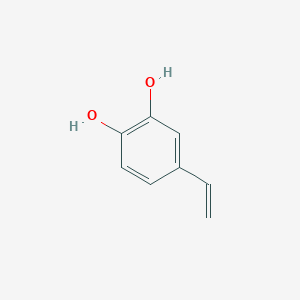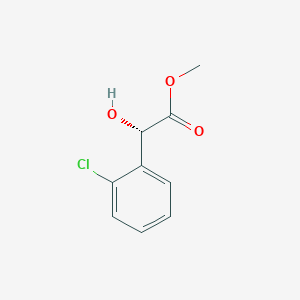
Methyl (S)-o-Chloromandelate
Übersicht
Beschreibung
Methyl (S)-o-Chloromandelate (MOC), also known as 4-chloro-3-methylphenylacetic acid, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a chiral compound, meaning that it has two different forms that are mirror images of each other, and is of particular interest to researchers due to its potential to interact with a variety of biological systems.
Wissenschaftliche Forschungsanwendungen
Enzymatic Enantioselectivity Improvement
Methyl (S)-o-Chloromandelate (S-CMM) is used in the synthesis of pharmaceuticals like clopidogrel, a platelet aggregation inhibitor. A study by Gu et al. (2015) explored enhancing the enantioselectivity of esterase BioH towards S-CMM through rational design and molecular dynamics simulations. They achieved a significant increase in enantioselectivity, providing insights for enzyme design in other similar applications (Gu et al., 2015).
Synthesis Techniques
Different methods have been developed for synthesizing Methyl (S)-o-Chloromandelate. Ema et al. (2007) reported achieving over 99% enantiomeric excess in synthesizing methyl (R)-o-chloromandelate, a clopidogrel intermediate, via asymmetric reduction with recombinant E. coli (Ema et al., 2007). Yin et al. (2009) explored the Ru-catalyzed asymmetric hydrogenation and transfer hydrogenation for preparing methyl (R)-o-chloromandelate, achieving up to 92% enantiomeric excess (Yin et al., 2009).
Biocatalytic Approaches
Uhm et al. (2007) developed a lipase-mediated transesterification process for resolving methyl 2-chloromandelate, obtaining enantiomerically pure methyl (R)-2-chloromandelate under solvent-free conditions, which is crucial for pharmaceutical production (Uhm et al., 2007). Jeong et al. (2010) optimized the enantioselective synthesis of methyl (R)-2-chloromandelate using whole cells of Saccharomyces cerevisiae, achieving high conversion and enantiomeric excess, indicating potential for large-scale production (Jeong et al., 2010).
Chiral Resolution Techniques
Xu et al. (2019) reported on a calcium(II)-mediated resolution method for methyl o-chloromandelate, obtaining good enantiomeric excess and yield. This process shows potential for preparative-scale resolution of this compound (Xu et al., 2019).
Directed Evolution and High-Throughput Screening
Yang et al. (2017) improved the catalytic performance of mandelate racemase towards (S)-2-CMA, a key intermediate in the synthesis of (S)-clopidogrel, using directed evolution and a novel high-throughput screening method. This approach is illustrative of strategies for enhancing the catalytic efficiency of enzymes for specific substrates (Yang et al., 2017).
Eigenschaften
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGBVQQIQSQED-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457939 | |
| Record name | Methyl (S)-o-Chloromandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-o-Chloromandelate | |
CAS RN |
32345-60-1 | |
| Record name | Methyl (S)-o-Chloromandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



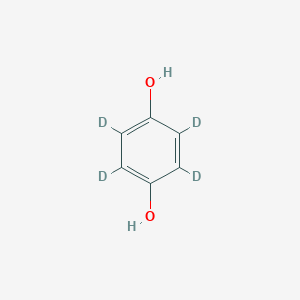
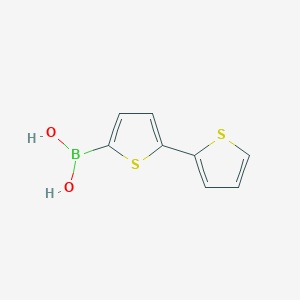
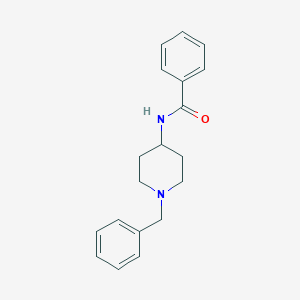
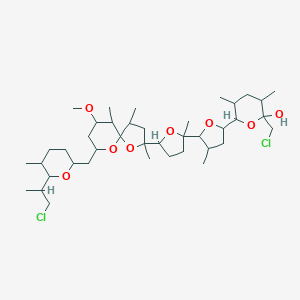
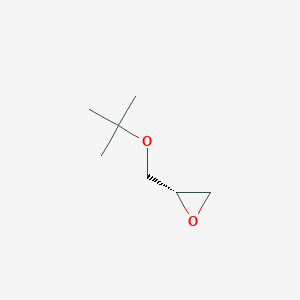
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
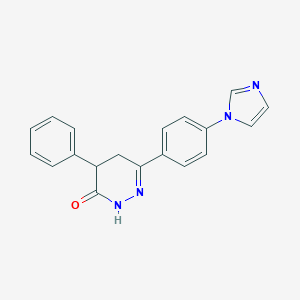
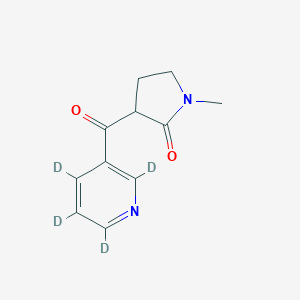
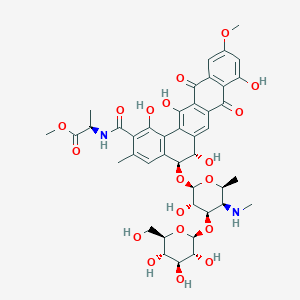
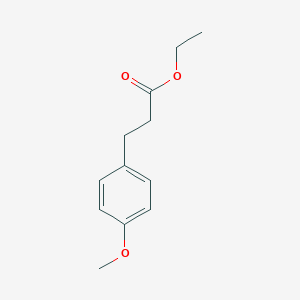
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
